

Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of AUZ454

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AUZ 454	
Cat. No.:	B15586746	Get Quote

For Researchers, Scientists, and Drug Development Professionals

AUZ454, also known as K03861, is a potent Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Its mechanism of action involves competing with the binding of activating cyclins to CDK2.[1][2] While developed as a CDK2 inhibitor, a comprehensive understanding of its kinase selectivity is paramount for its application as a specific chemical probe and for anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of AUZ454's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.

Unveiling Off-Target Activities: Potent Inhibition of CDK8 and CDK19

Recent comprehensive kinase profiling has revealed that AUZ454 exhibits potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in addition to its known activity against CDK2. In fact, studies have shown that AUZ454 (K03861) engages CDK8 and CDK19 with nearly 100-fold greater selectivity than its intended target, CDK2, in cellular assays. This surprising discovery highlights the importance of broad kinase screening in drug development and positions AUZ454 as a valuable tool for studying the biology of CDK8 and CDK19.



Quantitative Kinase Selectivity Profile of AUZ454

The following table summarizes the known binding affinities of AUZ454 for its primary target, CDK2, and its significant off-target kinases, CDK8 and CDK19. The data is compiled from multiple sources and represents the dissociation constant (Kd), a measure of the inhibitor's binding affinity where a lower value indicates a stronger interaction.

Kinase Target	Alternative Name	Inhibitor	Kd (nM)	Assay Type
CDK2 (Wild Type)	AUZ454 (K03861)	50	Cell-free assay	
CDK2 (C118L mutant)	AUZ454 (K03861)	18.6	Cell-free assay	
CDK2 (A144C mutant)	AUZ454 (K03861)	15.4	Cell-free assay	
CDK2 (C118L/A144C mutant)	AUZ454 (K03861)	9.7	Cell-free assay	_
CDK8	AUZ454 (K03861)	Potent (specific value not publicly available)	Cellular Target Engagement Assay	
CDK19	AUZ454 (K03861)	Potent (specific value not publicly available)	Cellular Target Engagement Assay	

Data for CDK2 variants are from multiple supplier websites.[1][2] The potent and selective inhibition of CDK8 and CDK19 was reported in a preprint by Wells et al. While the exact Kd values from a broad screen are not publicly available in a tabular format, the study highlights the significant off-target activity.

Experimental Protocols for Kinase Profiling



To determine the cross-reactivity of a kinase inhibitor like AUZ454, several high-throughput screening technologies are employed. Two widely used platforms are KINOMEScan™ (DiscoverX) and KiNativ™ (ActivX).

KINOMEScan™ Assay Protocol (Generalized)

The KINOMEScan[™] platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged kinases.

Principle: An immobilized ligand binds to the active site of the DNA-tagged kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Materials:

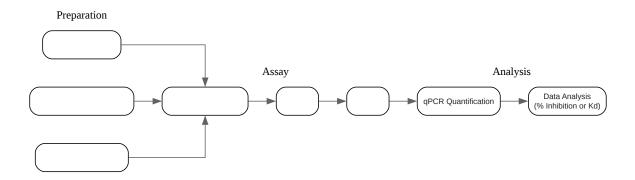
- DNA-tagged recombinant human kinases
- Immobilized ligand (on a solid support like beads)
- Test compound (AUZ454) dissolved in DMSO
- Assay buffer
- · Wash buffer
- qPCR reagents

Procedure:

- Compound Preparation: Prepare a stock solution of AUZ454 in DMSO. Serially dilute the stock solution to create a concentration range for dose-response analysis.
- Assay Plate Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted AUZ454 (or DMSO for control).
- Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.



- Washing: Wash the plate to remove unbound kinase and test compound.
- Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of the DNA tag using qPCR.
- Data Analysis: The amount of kinase bound in the presence of AUZ454 is compared to the DMSO control. The results are typically expressed as percent of control or used to calculate the dissociation constant (Kd).



Click to download full resolution via product page

KINOMEScan™ Experimental Workflow

KiNativ™ Assay Protocol (Generalized)

The KiNativ[™] platform is an activity-based protein profiling (ABPP) method that measures inhibitor binding to kinases within a complex biological sample, such as a cell lysate.

Principle: A biotinylated, irreversible ATP probe is used to covalently label the active site of kinases in a cell lysate. If a kinase is bound by a test inhibitor, the probe will be unable to bind, resulting in a decrease in the biotin signal for that specific kinase. The amount of probe-labeled kinase is quantified by mass spectrometry.

Materials:

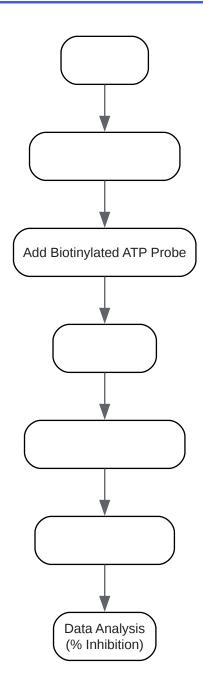


- · Cell lysate
- Test compound (AUZ454) dissolved in DMSO
- Biotinylated ATP/ADP acyl phosphate probe
- Streptavidin-coated beads
- Trypsin
- LC-MS/MS system

Procedure:

- Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue.
- Inhibitor Incubation: Treat the lysate with various concentrations of AUZ454 or DMSO (as a control).
- Probe Labeling: Add the biotinylated ATP/ADP probe to the lysate to label the active sites of kinases that are not occupied by the inhibitor.
- Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.
- Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled peptides (i.e., the active site peptides of the kinases).
- LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.
- Data Analysis: Compare the abundance of each kinase's active site peptide in the AUZ454treated samples to the DMSO control to determine the percent inhibition.





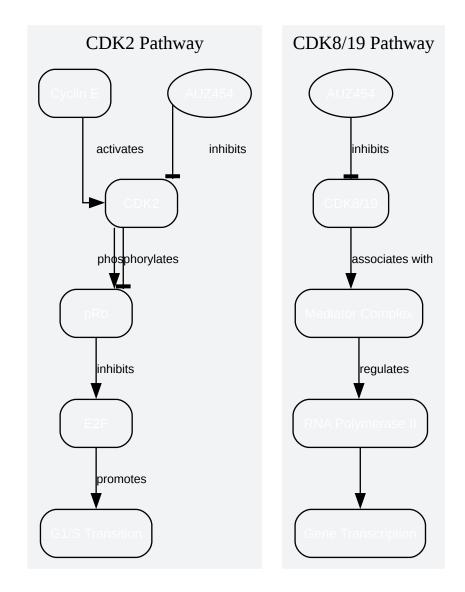
Click to download full resolution via product page

KiNativ™ Experimental Workflow

Signaling Pathway Context

AUZ454's primary and off-target kinases are involved in critical cellular signaling pathways. Understanding these pathways provides context for the potential biological consequences of its cross-reactivity.





Click to download full resolution via product page

Simplified Signaling Pathways of AUZ454 Targets

Conclusion

While AUZ454 is a potent inhibitor of CDK2, this guide highlights its significant and selective cross-reactivity with CDK8 and CDK19. This dual activity should be a critical consideration for researchers using AUZ454 as a chemical probe to dissect cellular processes. For those in drug development, this off-target profile underscores the necessity of comprehensive kinase screening to ensure the desired selectivity and to mitigate potential unintended biological effects. The provided experimental frameworks for kinase profiling serve as a guide for robustly characterizing the selectivity of this and other kinase inhibitors.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of AUZ454]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586746#cross-reactivity-of-auz-454-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com